4-Methyl-3-nitrophenylisothiocyanate
Overview
Description
4-Methyl-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C8H6N2O2S . It is also known by other names such as 4-Methyl-3-nitrophenylisothiocyanate and 4-isothiocyanato-1-methyl-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-nitrophenylisothiocyanate consists of a benzene ring substituted with a methyl group, a nitro group, and an isothiocyanate group . The exact 3D structure would require more detailed analysis, possibly using software like MolView .Scientific Research Applications
Synthesis of Organic Fine Chemicals and Pharmaceutical Intermediates
This compound is used in synthesizing organic fine chemicals and pharmaceutical intermediates, which are essential for development and production in various scientific fields .
Synthesis of Polymers and Biocompatible Materials
It is also utilized in the synthesis of diverse compounds and materials, including polymers and the development of biocompatible materials .
Microwave-Assisted Syntheses
The compound finds application in microwave technology, which is a tool for efficient synthesis of organic compounds, enabling chemists to achieve chemical transformations that are challenging with classical approaches .
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
The mechanism of action of 4-Isothiocyanato-1-methyl-2-nitrobenzene stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenylisothiocyanate is replaced by the isocyanate group .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, particularly those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of 4-Isothiocyanato-1-methyl-2-nitrobenzene. For instance, it is known to hydrolyze with water .
Future Directions
properties
IUPAC Name |
4-isothiocyanato-1-methyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRHWNHZJWHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanato-1-methyl-2-nitrobenzene |
Synthesis routes and methods
Procedure details
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